N-cyclohexyl-2-[(3-methyl-4-nitrophenyl)carbonyl]hydrazinecarboxamide
Description
N-[(CYCLOHEXYLCARBAMOYL)AMINO]-3-METHYL-4-NITROBENZAMIDE is an organic compound with the molecular formula C15H20N4O4 It is a derivative of benzamide, featuring a cyclohexylcarbamoyl group and a nitro group
Properties
Molecular Formula |
C15H20N4O4 |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(3-methyl-4-nitrobenzoyl)amino]urea |
InChI |
InChI=1S/C15H20N4O4/c1-10-9-11(7-8-13(10)19(22)23)14(20)17-18-15(21)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,17,20)(H2,16,18,21) |
InChI Key |
URTSXPJAEGUFJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NNC(=O)NC2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(CYCLOHEXYLCARBAMOYL)AMINO]-3-METHYL-4-NITROBENZAMIDE typically involves the reaction of 3-methyl-4-nitrobenzoic acid with cyclohexyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(CYCLOHEXYLCARBAMOYL)AMINO]-3-METHYL-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is N-[(CYCLOHEXYLCARBAMOYL)AMINO]-3-METHYL-4-AMINOBENZAMIDE.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
N-[(CYCLOHEXYLCARBAMOYL)AMINO]-3-METHYL-4-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(CYCLOHEXYLCARBAMOYL)AMINO]-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-[(CYCLOHEXYLAMINO)CARBONYL]GLYCINE
- 6-[(CYCLOHEXYLAMINO)CARBONYL]AMINOHEXANOIC ACID
- 4-[(CYCLOHEXYLAMINO)CARBONYL]AMINOBUTANOIC ACID
Uniqueness
N-[(CYCLOHEXYLCARBAMOYL)AMINO]-3-METHYL-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group allows for various chemical modifications, while the cyclohexylcarbamoyl group provides steric hindrance, affecting its interaction with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
